molecular formula C19H20N4O B2889309 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline CAS No. 241146-75-8

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline

Katalognummer B2889309
CAS-Nummer: 241146-75-8
Molekulargewicht: 320.396
InChI-Schlüssel: AJZXPBSDWPVYBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline” is a compound that has been studied for its potential therapeutic applications . It is a ligand for the alpha1-adrenergic receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonism

This compound has been identified as a potential antagonist for alpha1-adrenergic receptors. These receptors are significant targets for various neurological conditions treatment, including Alzheimer’s disease. The compound’s affinity for these receptors ranges from 22 nM to 250 nM, indicating a strong potential for therapeutic use .

Neurodegenerative Disease Treatment

Due to its interaction with alpha1-adrenergic receptors, this molecule is being studied for its potential in treating neurodegenerative conditions. It’s particularly relevant for conditions like Alzheimer’s disease, where the modulation of these receptors could play a crucial role in managing symptoms or slowing progression .

Psychiatric Condition Management

The compound’s ability to target G-protein-coupled receptors like alpha1-adrenergic receptors also makes it a candidate for managing psychiatric conditions. These receptors are associated with numerous neurodegenerative and psychiatric conditions, making them a valuable target for new CNS drug discovery .

Antibacterial Activity

Piperazine derivatives, including this compound, have shown promise in antibacterial applications. The structural motif of piperazine is common in pharmaceuticals due to its ability to modulate pharmacokinetic properties positively. This compound, in particular, has been synthesized and characterized with promising antibacterial activity .

Pharmacokinetic Profile Optimization

The compound has undergone in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations. These studies help in identifying promising lead compounds with acceptable pharmacokinetic profiles for further investigation .

Synthesis and Characterization of Novel Derivatives

The compound serves as a base for synthesizing novel derivatives with potential therapeutic applications. Its structure allows for the creation of new molecules that can be tested for various biological activities, including antibacterial, antifungal, and antiviral properties .

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline” could involve further investigation of its potential as a therapeutic agent, particularly in relation to its interaction with the alpha1-adrenergic receptors . Further studies could also explore its synthesis process, molecular structure, and physical and chemical properties.

Eigenschaften

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZXPBSDWPVYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.